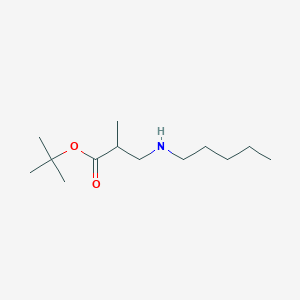![molecular formula C16H25NO2 B6340440 tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 1221342-22-8](/img/structure/B6340440.png)
tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate” is a chemical compound with the empirical formula C15H23NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CCNC@@HC1=CC=CC=C1)OC(C)(C)C . The InChI key for this compound is KWVMYMIPSINHKF-LBPRGKRZSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 249.35 .Aplicaciones Científicas De Investigación
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a tool to study the structure and function of proteins, and as a building block for the synthesis of peptides, peptidomimetics, and peptidomimetics. It is also used in the synthesis of peptide-based drugs, such as peptide hormones and peptide-based drugs for the treatment of various diseases.
Mecanismo De Acción
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate acts as a substrate for the enzyme peptidyl transferase, which catalyzes the transfer of a peptide from one molecule to another. This process is essential for the synthesis of peptides and peptidomimetics. This compound also acts as an activator of the enzyme, which increases the rate of peptide synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of proteases, which are enzymes that break down proteins. It has also been shown to inhibit the activity of enzymes involved in the degradation of proteins, such as proteasomes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small molecule, which makes it easier to manipulate and synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. A limitation of this compound is that it is not as efficient as other reagents for the synthesis of peptides and peptidomimetics.
Direcciones Futuras
There are a number of potential future directions for the use of tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate in scientific research. One potential direction is the use of this compound as a tool to study the structure and function of proteins. Additionally, this compound could be used to study the effects of peptide-based drugs on disease states. It could also be used to study the effects of peptide-based drugs on the immune system. Finally, this compound could be used to study the effects of peptide-based drugs on the metabolism of cells.
Métodos De Síntesis
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is synthesized through the use of a reaction between tert-butyl alcohol and an amino acid derivative, such as phenylalanine. The reaction is performed in an inert atmosphere with a catalyst and a base. The reaction is typically conducted at temperatures ranging from 0-100°C, with the optimum temperature being around 50°C. The reaction is typically complete within a few hours.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-3-(1-phenylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(15(18)19-16(3,4)5)11-17-13(2)14-9-7-6-8-10-14/h6-10,12-13,17H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIVEYPTCQGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)